Ethyl 4-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, an oxadiazole moiety, and a thioacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting m-tolyl hydrazine with carbon disulfide and an appropriate oxidizing agent.
Thioacetylation: The oxadiazole derivative is then reacted with thioacetic acid to introduce the thioacetyl group.
Piperazine coupling: The thioacetylated oxadiazole is coupled with ethyl piperazine-1-carboxylate under suitable conditions, often involving a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant and antimicrobial agent
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites.
Receptor Binding: It can interact with receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
- Ethyl 4-(2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is unique due to the specific positioning of the m-tolyl group, which can influence its chemical reactivity and biological activity compared to its ortho- and para- counterparts.
Properties
IUPAC Name |
ethyl 4-[2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-3-25-18(24)22-9-7-21(8-10-22)15(23)12-27-17-20-19-16(26-17)14-6-4-5-13(2)11-14/h4-6,11H,3,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXUWBHXAKSTRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.